molecular formula C9H10N2O B3392340 1H-Indazole-3-methanol, alpha-methyl- CAS No. 98952-79-5

1H-Indazole-3-methanol, alpha-methyl-

Cat. No. B3392340
CAS RN: 98952-79-5
M. Wt: 162.19 g/mol
InChI Key: FINUIWMDVXUDSX-UHFFFAOYSA-N
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Description

“1H-Indazole-3-methanol, alpha-methyl-” is a heterocyclic compound . It is also known as “(1-methyl-1H-indazol-3-yl)methanol” and is a colorless crystalline solid with a faint aroma . It is soluble in water and many organic solvents such as methanol, ethanol, and ether solvents at room temperature .


Synthesis Analysis

The synthesis of 1H-Indazole-3-methanol, alpha-methyl- involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of 1H-Indazole-3-methanol, alpha-methyl- is represented by the empirical formula (Hill Notation): C9H10N2O . It has a molecular weight of 162.19 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Indazole-3-methanol, alpha-methyl- include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

1H-Indazole-3-methanol, alpha-methyl- is a colorless crystalline solid with a faint aroma . It is soluble in water and many organic solvents such as methanol, ethanol, and ether solvents at room temperature .

Safety And Hazards

1H-Indazole-3-methanol, alpha-methyl- has certain toxicity to human health, so necessary safety measures should be taken when using and handling . It is irritating and may cause irritation to the eyes, skin, and respiratory system . Direct contact and inhalation during operation should be avoided .

properties

IUPAC Name

1-(2H-indazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6(12)9-7-4-2-3-5-8(7)10-11-9/h2-6,12H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINUIWMDVXUDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C=CC=CC2=NN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazole-3-methanol, alpha-methyl-

CAS RN

98952-79-5
Record name 1-(1H-indazol-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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